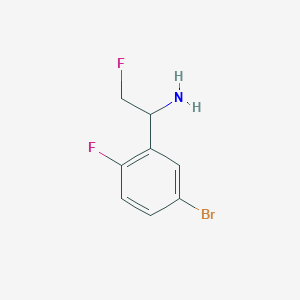

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine

Description

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is a halogenated aromatic amine featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, with an additional fluorine on the ethanamine side chain. Its molecular formula is C₈H₈BrF₂N, molecular weight 236.06 g/mol, and CAS number 1822970-05-7 .

Properties

Molecular Formula |

C8H8BrF2N |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

1-(5-bromo-2-fluorophenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C8H8BrF2N/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,8H,4,12H2 |

InChI Key |

REOUBQQTFCWYIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CF)N)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through:

- Selective halogenation of the aromatic ring to install bromine and fluorine substituents.

- Formation of the fluoroethanamine side chain via nucleophilic substitution or reductive amination.

- Use of organometallic intermediates such as aryllithium or boronic acid derivatives for further functionalization.

Stepwise Synthetic Routes

Preparation of 5-Bromo-2-fluorophenyl Intermediate

A key precursor is 5-bromo-2-fluorophenyl derivatives, which can be synthesized via lithiation and boronation methods:

- Lithiation of 1-bromo-4-fluorobenzene with lithium bases (e.g., lithium diisopropylamide) at low temperatures (< 0 °C, preferably below -40 °C) forms (5-bromo-2-fluorophenyl)lithium species.

- Reaction with tri(C₁-C₆ alkyl) borate (e.g., trimethyl borate) yields di(C₁-C₆ alkyl) 5-bromo-2-fluorobenzeneboronate.

- Hydrolysis of the boronate ester affords 5-bromo-2-fluorobenzeneboronic acid.

- Further oxidation can convert this to 5-bromo-2-fluorophenol if needed for downstream reactions.

This lithiation-boronation-hydrolysis sequence is preferred for its higher yield and purity compared to older methods using impure dibromofluorobenzene substrates.

Introduction of the Fluoroethanamine Side Chain

Once the appropriately substituted phenyl ring is obtained, the fluoroethanamine side chain is introduced by:

- Nucleophilic substitution on a suitable halo-substituted ethanamine derivative, often involving fluorinated alkyl halides.

- Reductive amination of fluoroacetaldehyde or fluoroacetyl intermediates with ammonia or primary amines.

- Catalytic hydrogenation or palladium-catalyzed coupling reactions may be employed to facilitate amination steps, often in solvents like dichloromethane or dimethyl sulfoxide.

Industrial Scale Considerations

Industrial synthesis adapts these methods to continuous flow reactors and automated systems to enhance scalability, yield, and purity. Controlled bromination and fluorination under optimized temperature and solvent conditions minimize side reactions. Catalysts such as palladium on carbon are used to improve reaction efficiency.

Reaction Conditions and Reagents Summary

Chemical Reaction Analysis

- Substitution reactions allow modification of halogen substituents for derivative synthesis.

- Oxidation and reduction reactions enable functional group interconversion, useful in synthetic route optimization.

- The fluoroethanamine moiety's introduction is critical for biological activity and is achieved through selective amination strategies.

Research Data and Comparative Table of Related Compounds

| Compound Name | Molecular Formula | Key Structural Differences | Potential Impact on Activity |

|---|---|---|---|

| 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine | C₈H₈BrF₂N | Bromine at 5-position, fluorine at 2-position, fluoroethanamine side chain | Enhanced binding affinity and selectivity |

| 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | C₈H₈BrF₂N | Bromine at 3-position, fluorine at 4-position | Different biological activity profile |

| 1-(2-Chlorophenyl)-2-fluoroethan-1-amine | C₈H₉ClFN | Chlorine instead of bromine | Altered reactivity and pharmacokinetics |

| 1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine | C₈H₉BrF₂N | Two fluorines on phenyl ring | Increased lipophilicity and stability |

This comparison highlights the uniqueness of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine in terms of substitution pattern, which is critical for its synthetic and biological properties.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether.

Major Products

Substitution: Formation of iodinated or tert-butylated derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of corresponding amines or alcohols.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of this compound can be better understood by comparing it to analogs with variations in halogen placement, substituent groups, and molecular frameworks. Below is a detailed analysis supported by experimental data and research findings.

Substituent Position and Halogen Type

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

- Key Difference : Bromine and fluorine substituents are swapped (bromo at 2-position, fluoro at 5-position on the phenyl ring).

- Impact: The ortho-bromo substituent may sterically hinder interactions with biological targets compared to the para-bromo analog.

2-(4-Bromophenyl)-2,2-difluoroethan-1-amine

- Key Difference : Two fluorine atoms on the ethanamine chain (vs. one) and bromine at the para position on the phenyl ring.

- The para-bromo configuration may improve π-π stacking in protein binding compared to meta/ortho positions .

1-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride

Functional Group Variations

1-(5-Bromo-2-fluorophenyl)ethanone

- Key Difference : Ketone group replaces the amine.

- Ketones are more prone to redox reactions, limiting their utility in certain biological contexts .

(5-Bromo-2-fluorophenyl)methylamine

- Key Difference : Propenyl group attached to the amine nitrogen.

Research Findings :

- Enzyme Interactions : The target compound forms covalent adducts with transaminases, as demonstrated in crystallographic studies, a property critical for enzyme inhibition or prodrug activation .

- Synthetic Utility : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate .

- Solubility Challenges : Fluorinated analogs like 2-(4-bromophenyl)-2,2-difluoroethan-1-amine exhibit lower aqueous solubility due to increased hydrophobicity, necessitating formulation optimization .

Biological Activity

1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is a halogenated organic compound characterized by its unique structural features, including a phenyl ring substituted with bromine and fluorine atoms, along with an ethylamine functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, including interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H8BrF2N

- Molecular Weight : 236.06 g/mol

- Structural Features : The presence of bromine and fluorine enhances the compound's binding affinity and selectivity towards biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation, although specific mechanisms require further elucidation.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The halogen substituents play a crucial role in enhancing the compound’s binding affinity, potentially leading to:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways associated with disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Case Study: Anticancer Activity

A study examining the effects of 1-(5-Bromo-2-fluorophenyl)-2-fluoroethan-1-amine on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. Further research is necessary to identify specific molecular pathways involved.

Case Study: Anti-inflammatory Effects

In vitro experiments assessing the anti-inflammatory potential of the compound revealed its ability to reduce levels of pro-inflammatory cytokines in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.